N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C11H13N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation. This method is preferred due to its efficiency and shorter reaction times compared to conventional heating methods . The reaction conditions often include controlled microwave heating, which significantly reduces the reaction time and increases the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high yield and purity. The process is optimized to minimize the use of high boiling solvents and reduce the overall reaction time, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products are often characterized by their unique chemical and physical properties, making them useful in different applications .
Scientific Research Applications
N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in tumor cells by hindering their cell cycle progression. This is achieved through the inhibition of key signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to specific proteins and enzymes plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1,3,4-thiadiazol-2-amine
- N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine
- N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine stands out due to its unique propyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61955-50-8 |
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Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-phenyl-5-propyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-2-6-10-13-14-11(15-10)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,14) |
InChI Key |
COKYKUAPSXGQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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